(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Descripción general

Descripción

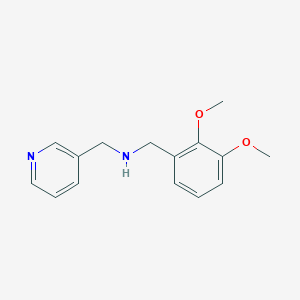

(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is an organic compound with the molecular formula C15H18N2O2 It is a derivative of benzylamine, where the benzyl group is substituted with two methoxy groups at the 2 and 3 positions, and the amine group is attached to a pyridine ring at the 3 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and 3-pyridinemethanamine.

Reductive Amination: The key step in the synthesis is the reductive amination of 2,3-dimethoxybenzaldehyde with 3-pyridinemethanamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: 2,3-Dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

Reduction: (2,3-Dimethoxy-benzyl)-piperidin-3-ylmethyl-amine.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antiviral Activity

- Research indicates that compounds similar to (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine exhibit antiviral properties. For instance, studies have identified derivatives that effectively inhibit viral replication in cell cultures, showing promise against viruses such as HPV and flaviviruses . The modification of the compound's structure can enhance its efficacy while maintaining low cytotoxicity.

-

Neuropharmacology

- The compound may also play a role in neuropharmacological applications. Its structure suggests potential interactions with neurotransmitter systems, which could be explored for treating neurodegenerative diseases or psychiatric disorders. The inhibition of monoamine oxidase B (MAO-B) has been a focus, as selective inhibitors in this category have shown promise in enhancing dopaminergic activity .

-

Anticancer Properties

- Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival.

Case Study 1: Antiviral Efficacy

A study screened a library of compounds for antiviral activity against HPV and identified several derivatives with significant inhibitory effects. The EC50 values for some derivatives were as low as 0.20 µM, indicating strong antiviral potential while maintaining selectivity indices greater than 625 . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Neuropharmacological Evaluation

In an investigation into MAO-B inhibitors, several compounds were synthesized based on the structure of this compound. In vitro assays demonstrated that some derivatives exhibited nanomolar inhibition of MAO-B activity, suggesting their potential use in treating Parkinson's disease .

Data Tables

Mecanismo De Acción

The mechanism of action of (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The methoxy groups and the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(2,3-Dimethoxybenzyl)-amine: Lacks the pyridine ring, making it less versatile in terms of biological interactions.

(2,3-Dimethoxybenzyl)-piperidin-3-ylmethyl-amine: A reduced form with different pharmacological properties.

(2,3-Dimethoxybenzyl)-pyridin-2-ylmethyl-amine: A positional isomer with potentially different binding characteristics.

Uniqueness

(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is unique due to the presence of both methoxy-substituted benzyl and pyridine moieties, which confer distinct electronic and steric properties

Actividad Biológica

(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

The compound has the molecular formula and features a pyridine ring linked to a dimethoxybenzyl moiety. This structural configuration is significant as it influences the compound's pharmacological properties, including its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Hydrogen Bonding and π-π Interactions : The pyridinyl moiety can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, enhancing its binding affinity to various receptors and enzymes.

- Lipophilicity : The presence of the benzyl group increases the lipophilicity of the compound, facilitating membrane permeability and enhancing bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that the compound has potential applications in treating infections caused by resistant bacterial strains .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly its potential influence on neurotransmitter systems. Its structural components may facilitate interactions with receptors involved in neurochemical pathways, which could lead to therapeutic applications in neurodegenerative diseases .

Case Studies

- Antibacterial Activity : A study conducted on a series of pyridine derivatives, including this compound, demonstrated significant antibacterial activity against multiple strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

- Neuroprotective Studies : Preliminary investigations into the neuroprotective effects of this compound have shown promise in mitigating oxidative stress-induced neuronal damage in vitro, suggesting a role in neuroprotection .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed studies to elucidate the precise molecular mechanisms underlying its biological effects.

- In Vivo Testing : Animal models to evaluate efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.

Propiedades

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-18-14-7-3-6-13(15(14)19-2)11-17-10-12-5-4-8-16-9-12/h3-9,17H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNGBRQVAALBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360089 | |

| Record name | (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355383-37-8 | |

| Record name | (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.